molecular formula C30H36N6O4 B14446507 Prolyl-phenylalanyl-arginine naphthylester CAS No. 73142-64-0

Prolyl-phenylalanyl-arginine naphthylester

Cat. No.: B14446507
CAS No.: 73142-64-0
M. Wt: 544.6 g/mol
InChI Key: IYCJIJCQIVJOKW-SDHOMARFSA-N
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Description

Prolyl-phenylalanyl-arginine naphthylester is a synthetic oligopeptide compound. It is composed of three amino acids: proline, phenylalanine, and arginine, linked to a naphthyl ester group. This compound is often used in biochemical research due to its specificity and sensitivity in various assays, particularly those involving proteases like kallikrein .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prolyl-phenylalanyl-arginine naphthylester is synthesized through a series of peptide coupling reactions. The process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis begins with the protection of the amino and carboxyl groups of the amino acids. The protected amino acids are then coupled sequentially using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the naphthyl ester is introduced .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Prolyl-phenylalanyl-arginine naphthylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prolyl-phenylalanyl-arginine naphthylester has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study protease activity.

    Biology: Employed in the study of protein-protein interactions and enzyme kinetics.

    Medicine: Investigated for its potential use in diagnostic assays for diseases involving protease activity, such as cancer and cardiovascular diseases.

    Industry: Utilized in the development of biochemical assays and diagnostic kits

Mechanism of Action

Prolyl-phenylalanyl-arginine naphthylester acts as a substrate for proteases, particularly kallikrein. The enzyme cleaves the peptide bond, releasing the naphthyl ester group, which can be detected using colorimetric or fluorometric methods. This cleavage allows researchers to measure enzyme activity and study the kinetics of protease-substrate interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prolyl-phenylalanyl-arginine naphthylester is unique due to its high specificity and sensitivity for kallikrein. The naphthyl ester group provides a distinct chromophore, making it easier to detect and quantify enzyme activity compared to other substrates .

Properties

CAS No.

73142-64-0

Molecular Formula

C30H36N6O4

Molecular Weight

544.6 g/mol

IUPAC Name

naphthalen-1-yl (2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoate

InChI

InChI=1S/C30H36N6O4/c31-30(32)34-18-8-15-24(29(39)40-26-16-6-12-21-11-4-5-13-22(21)26)35-28(38)25(19-20-9-2-1-3-10-20)36-27(37)23-14-7-17-33-23/h1-6,9-13,16,23-25,33H,7-8,14-15,17-19H2,(H,35,38)(H,36,37)(H4,31,32,34)/t23-,24-,25-/m0/s1

InChI Key

IYCJIJCQIVJOKW-SDHOMARFSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)OC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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